molecular formula C7H8N4O2 B14158494 N-(2-Nitro-phenyl)-guanidine CAS No. 70973-04-5

N-(2-Nitro-phenyl)-guanidine

Cat. No.: B14158494
CAS No.: 70973-04-5
M. Wt: 180.16 g/mol
InChI Key: RHZVMRZLWGSBJS-UHFFFAOYSA-N
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Description

1-[2-Nitrophenyl]guanidinium is a compound that belongs to the guanidine family, which is known for its versatile functional groups and significant biological activities. Guanidines are characterized by their ability to form hydrogen bonds, their planarity, and their high basicity. These properties make guanidines valuable in various biochemical processes and pharmaceutical applications .

Preparation Methods

The synthesis of 1-[2-Nitrophenyl]guanidinium typically involves the reaction of 2-nitroaniline with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with 2-nitroaniline under mild conditions to form the desired guanidinium compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-[2-Nitrophenyl]guanidinium undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents such as nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-Nitrophenyl]guanidinium involves its interaction with molecular targets such as enzymes and receptors. The guanidinium group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This interaction is facilitated by the compound’s ability to form hydrogen bonds and its high basicity, which allows it to interact with various biological molecules.

Comparison with Similar Compounds

1-[2-Nitrophenyl]guanidinium can be compared with other guanidine derivatives, such as:

The uniqueness of 1-[2-Nitrophenyl]guanidinium lies in its specific functional groups and their ability to interact with biological molecules, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(2-nitrophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-7(9)10-5-3-1-2-4-6(5)11(12)13/h1-4H,(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZVMRZLWGSBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311004
Record name N-(2-Nitrophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70973-04-5
Record name N-(2-Nitrophenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70973-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Nitrophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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